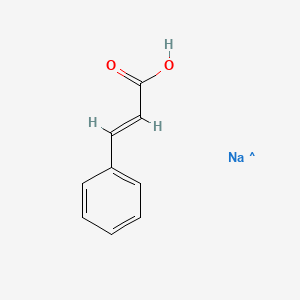

Cinnamylic acid sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H8NaO2 |

|---|---|

Molecular Weight |

171.15 g/mol |

InChI |

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/b7-6+; |

InChI Key |

GSZVVJCRKFJSRO-UHDJGPCESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O.[Na] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O.[Na] |

Origin of Product |

United States |

Structural and Spectroscopic Characterization of Cinnamylic Acid Sodium Salt

Elucidation of Crystalline and Molecular Structures

The arrangement of atoms and molecules in both the crystalline lattice and the individual molecular unit has been extensively studied.

Single crystals of sodium cinnamate (B1238496) of sufficient quality for analytical studies have been successfully grown using the slow evaporation technique. researchgate.netresearchgate.net This method involves dissolving the compound in a suitable solvent, such as methanol (B129727), and allowing the solvent to evaporate slowly at room temperature over several days. researchgate.netresearchgate.net This process facilitates the gradual formation of an ordered crystal lattice.

Once grown, the crystalline perfection and structure are analyzed using X-ray diffraction (XRD). tamu.eduresearchgate.net Powder X-ray diffraction (PXRD) is used to confirm the crystalline nature of the material by observing sharp Bragg peaks at specific 2θ angles. researchgate.net For detailed structural elucidation, Single Crystal X-ray Diffraction (SXRD) is employed. This technique provides precise information on unit cell parameters, including lattice constants (a, b, c), angles (α, β, γ), and the space group, which defines the crystal's symmetry. jetir.org While specific data for sodium cinnamate is found across various studies, a related compound, creatininium cinnamate, was found to crystallize in a monoclinic system with a P21/c space group, which is a common crystal system for such organic salts. jetir.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of sodium cinnamate in solution. Both ¹H NMR (proton) and ¹³C NMR have been utilized to study the compound. researchgate.netresearchgate.netresearchgate.net The substitution of the acidic proton of the carboxylic group in cinnamic acid with a sodium ion leads to distinct changes in the NMR spectrum, confirming the salt's formation. researchgate.net

In the series of alkali metal cinnamates, systematic shifts in the signals for both ¹H and ¹³C nuclei are observed as the metal changes from Lithium to Cesium, which includes sodium. researchgate.net The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cinnamate-Related Structures Note: Specific data for sodium cinnamate can vary with solvent and experimental conditions. The data below is representative of the cinnamate moiety.

| Nucleus | Atom Number/Position | Representative Chemical Shift (δ) in ppm |

|---|---|---|

| ¹³C NMR | Carbonyl (C=O) | ~167.5 |

| Cα (C=C-COO) | ~118.8 | |

| Cβ (Ph-C=C) | ~145.0 | |

| Aromatic C1 (C-C=C) | ~134.9 | |

| Aromatic C2, C6 | ~128.5 | |

| Aromatic C3, C5 | ~129.3 | |

| Aromatic C4 | ~130.6 | |

| ¹H NMR | Hα (C=CH-COO) | ~6.48 (d, J=16.0 Hz) |

| Hβ (Ph-CH=C) | ~7.72 (d, J=16.0 Hz) | |

| Aromatic Protons | ~7.41 - 7.56 (m) |

(Data compiled from representative cinnamate structures) rsc.orgscielo.br

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in sodium cinnamate. researchgate.netresearchgate.net These two techniques are often used together as they provide complementary information based on molecular vibrations. spectroscopyonline.com

The FTIR spectrum of sodium cinnamate shows characteristic changes compared to its parent, cinnamic acid. researchgate.net Notably, the broad band corresponding to the -OH stretching of the carboxylic acid group disappears, which confirms the formation of the salt. researchgate.net In its place, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate anion (-COO⁻) appear. researchgate.netresearchgate.net

Table 2: Key FTIR Spectral Bands for Sodium Cinnamate

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3445 | –ONa stretching vibration | researchgate.net |

| ~1667, 1627 | C=O stretching vibrations (split bands) | researchgate.net |

| ~1576, 1494, 1449 | Benzene ring stretching vibrations | researchgate.net |

Note: The exact positions can vary based on the sample preparation method (e.g., KBr pellet). researchgate.net

Raman spectroscopy complements the FTIR data, with studies on a series of metal cinnamates showing systematic shifts in bands related to the carboxylate anion and the C=C double bond, indicating the influence of the metal cation on the molecule's electronic system. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the sodium cinnamate molecule. researchgate.netresearchgate.net The spectrum shows that the crystal is highly transparent throughout the visible region, with a lower cutoff wavelength reported at 290 nm. researchgate.net The primary absorption band is attributed to a π-π* electronic transition within the conjugated system, which includes the phenyl group, the C=C double bond, and the carboxylate group. researchgate.netunesp.br

The formation of the sodium salt from cinnamic acid results in a shift in the absorption maximum. researchgate.netresearchgate.net This shift indicates that the formation of the bond between sodium and the cinnamate anion alters the energy required for the electronic transition. researchgate.net The maximum absorbance (λmax) for sodium cinnamate is generally observed in the range of 271-285 nm. researchgate.netunesp.br This high UV absorption capacity is a key characteristic of cinnamate derivatives. unesp.br

The incorporation of the sodium ion has a discernible effect on the electronic structure of the cinnamate molecule. researchgate.netresearchgate.net Spectroscopic studies, including FTIR, Raman, and NMR, collectively provide evidence for a redistribution of electronic charge within the molecule upon salt formation. researchgate.netresearchgate.netresearchgate.net The delocalization of π-electrons across the conjugated system is influenced by the ionic bond with the sodium cation, which in turn affects the molecule's reactivity and spectroscopic properties. researchgate.net The changes in vibrational frequencies and chemical shifts observed in the spectra are direct consequences of this altered electronic charge distribution. researchgate.netresearchgate.net

Thermal Decomposition and Stability Analysis using Thermogravimetry-Differential Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the thermal stability and decomposition behavior of sodium cinnamate. researchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material. tainstruments.com

Studies show that sodium cinnamate possesses good thermal stability. researchgate.net The incorporation of sodium into the cinnamic acid structure leads to an increase in thermal resistance. researchgate.net Analysis indicates that the material is stable and suitable for applications up to 180°C. researchgate.net The TG-DTA curves for sodium cinnamate show its decomposition pattern when heated, typically in a controlled nitrogen atmosphere at a constant heating rate. researchgate.netresearchgate.net This analysis is crucial for determining the temperature limits within which the compound can be used without degradation. researchgate.net

Assessment of Second Harmonic Generation (SHG) via Measurement Techniques

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy and frequency (and half the wavelength) of the initial photons. nih.govresearchgate.net This phenomenon only occurs in materials that lack a center of symmetry (non-centrosymmetric). researchgate.net The SHG efficiency of materials like sodium cinnamate indicates their potential for applications in frequency doubling. researchgate.netnih.gov

The primary method for evaluating the SHG efficiency of a powdered material is the Kurtz-Perry powder technique. researchgate.netmdpi.com This technique is a crucial tool for the initial screening of promising NLO materials, as it saves the time and resources required to grow large single crystals. researchgate.net

The Kurtz-Perry method involves irradiating a powdered sample with a high-intensity laser, such as a Nd:YAG laser. nih.gov The intensity of the second-harmonic light generated by the sample is then measured and compared to that produced by a standard reference material with a known NLO response, such as potassium dihydrogen phosphate (B84403) (KDP). nih.govresearchgate.net The relative SHG efficiency is reported as a ratio to the reference. Studies have shown that sodium cinnamate is a potential candidate for optical second harmonic generation, with research indicating that the SHG efficiency is pronounced in this compound. researchgate.netresearchgate.net

| Technique | Description | Purpose | Reference Material Example |

| Kurtz-Perry Powder Technique | A powdered sample is irradiated with a high-intensity laser, and the intensity of the generated second-harmonic frequency is measured. mdpi.comresearchgate.net | To determine the relative SHG efficiency of a new material in powder form. researchgate.net | Potassium Dihydrogen Phosphate (KDP) nih.gov |

Table 3: Summary of the Kurtz-Perry SHG Measurement Technique.

Synthetic Methodologies and Derivatization Strategies for Cinnamylic Acid and Its Sodium Salt

Classical Synthetic Approaches to Cinnamic Acid and its Salts

The foundational methods for synthesizing cinnamic acid have been well-established for over a century and are still widely used in both academic and industrial settings. These classical approaches typically involve condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure.

The Perkin reaction, first reported by William Henry Perkin in 1868, is a well-known method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid. wikipedia.orglibretexts.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde, such as benzaldehyde (B42025), with an acid anhydride (B1165640), typically acetic anhydride, in the presence of an alkali salt of the acid, such as sodium acetate (B1210297) or potassium acetate, which acts as a base catalyst. wikipedia.org The reaction is generally heated to high temperatures (180°C) for several hours to proceed to completion. prepchem.com

The mechanism of the Perkin reaction is thought to involve the formation of an enolate from the acetic anhydride, which then attacks the carbonyl carbon of the benzaldehyde. iitk.ac.in A series of subsequent steps, including dehydration and hydrolysis, leads to the formation of cinnamic acid. byjus.com While the traditional Perkin reaction is effective, variants have been developed to improve yields and reaction conditions. For instance, the use of catalysts like pyridine (B92270) or triethylamine (B128534) has been explored. sciencemadness.org Sonochemical methods, utilizing ultrasonic irradiation, have also been applied to the Perkin reaction to potentially reduce reaction times and temperatures. uns.ac.id

Table 1: Examples of Perkin Reaction Conditions for Cinnamic Acid Synthesis

| Aldehyde | Acid Anhydride | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 8 | ~75 | prepchem.com |

| Benzaldehyde | Acetic Anhydride | Potassium Acetate | 170-190 | 1 | Not specified | wpmucdn.com |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 70 | 1 | Not specified | uns.ac.id |

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

The Knoevenagel condensation is another powerful tool for the synthesis of α,β-unsaturated acids like cinnamic acid. alfa-chemistry.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst. bepls.com Weak bases like amines (e.g., piperidine) or their salts are commonly used as catalysts. alfa-chemistry.com

A key advantage of the Knoevenagel condensation is that the initial condensation product, an α,β-unsaturated dicarbonyl compound, can undergo spontaneous decarboxylation when heated, leading directly to the desired α,β-unsaturated acid. alfa-chemistry.com The Doebner modification of the Knoevenagel condensation specifically utilizes malonic acid and a basic solvent like pyridine, which facilitates both the condensation and the subsequent decarboxylation. semanticscholar.org This one-step procedure is an effective method for producing trans-cinnamic acid from benzaldehyde and malonic acid. acs.org Researchers have also explored more environmentally friendly approaches, such as using water as a solvent and catalysts like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate under microwave irradiation. semanticscholar.org

Table 2: Knoevenagel Condensation for Cinnamic Acid Synthesis

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Malonic Acid | Piperidine | Pyridine | Heating | semanticscholar.org |

| Aromatic Aldehydes | Malonic Acid | DABCO | Not specified | Mild conditions | researchgate.net |

The direct oxidation of cinnamaldehyde (B126680) presents a straightforward route to cinnamic acid. This method is attractive due to the ready availability of cinnamaldehyde, a major component of cinnamon oil. Various oxidizing agents and catalytic systems have been employed for this transformation.

Aerobic oxidation, using molecular oxygen as the oxidant, is an environmentally benign and atom-efficient approach. ucl.ac.uk Heterogeneous catalysts, such as silica-supported platinum nanoparticles, have been shown to be effective for the base-free aerobic oxidation of cinnamaldehyde to cinnamic acid. ucl.ac.uknih.gov The reaction can be carried out in both batch and continuous flow systems. nih.gov Other catalytic systems, like cobalt compounds in the presence of water, have also been patented for this oxidation process. google.com Besides molecular oxygen, other oxidants like sodium chlorite (B76162) have been suggested for the clean conversion of cinnamaldehyde to cinnamic acid without affecting the double bond. sciencemadness.org It has also been observed that cinnamaldehyde can be oxidized to cinnamic acid by atmospheric oxygen over time. sciencemadness.org

An alternative commercial process for the production of cinnamic acid involves the reaction of benzal chloride with an alkali metal salt of acetic acid, such as anhydrous sodium acetate or potassium acetate. google.com This method is economically favorable for manufacturers who have access to benzal chloride as a byproduct. google.com The reaction is typically carried out by heating the reactants, often in the presence of a catalyst and an inert diluent like mineral oil, to temperatures between 180°C and 200°C. google.com The use of catalysts such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA) has been reported to improve the reaction. google.com

Advanced Synthetic Strategies for Cinnamylic Acid Sodium Salt Analogues

The core structure of cinnamic acid can be readily modified to produce a wide array of analogues with diverse properties. Esterification and amidation are two of the most common derivatization strategies employed to create these analogues.

Esterification of cinnamic acid is a common method to produce cinnamate (B1238496) esters, which have applications in the perfume and pharmaceutical industries. researchgate.netapsu.edu The Fischer esterification is a widely used technique, involving the reaction of cinnamic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. sapub.orguns.ac.id This reaction is typically carried out under reflux conditions. uns.ac.id A variety of alcohols, including ethanol, propanol, butanol, and menthol, can be used to synthesize the corresponding cinnamate esters. sapub.orguns.ac.id The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of either the carboxylic acid or the alcohol is often used. uns.ac.id

Amidation of cinnamic acid leads to the formation of cinnamamides, a class of compounds with significant biological activities. analis.com.my The direct amidation of cinnamic acid with an amine can be achieved using coupling reagents. Carbodiimides, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), are frequently used to facilitate the formation of the amide bond. analis.com.myjst.go.jp The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). jst.go.jp Other reagents, such as phosphorus trichloride (B1173362) (PCl3) and triphenylphosphine/iodine, have also been employed for the amidation of cinnamic acid. nih.gov Boric acid has been investigated as an environmentally friendly catalyst for the direct amidation of cinnamic acid with amines, sometimes in conjunction with ultrasonic irradiation to reduce reaction times. semanticscholar.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cinnamic acid |

| Benzaldehyde |

| Acetic anhydride |

| Sodium acetate |

| Potassium acetate |

| Pyridine |

| Triethylamine |

| Malonic acid |

| Piperidine |

| Tetrabutylammonium bromide |

| Potassium carbonate |

| Cinnamaldehyde |

| Platinum |

| Cobalt |

| Sodium chlorite |

| Benzal chloride |

| N,N,N',N'-tetramethylethylenediamine |

| Sulfuric acid |

| Ethanol |

| Propanol |

| Butanol |

| Menthol |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride |

| 1-hydroxybenzotriazole |

| Phosphorus trichloride |

| Triphenylphosphine |

| Iodine |

Synthesis of Hydrazide Derivatives

The synthesis of cinnamic acid hydrazide derivatives is a significant area of research, primarily due to the biological importance of the hydrazide functional group. A common method for synthesizing these derivatives involves a two-step process. Initially, cinnamic acid is converted to its corresponding ester. This ester is then reacted with hydrazine (B178648) hydrate (B1144303) to yield the cinnamohydrazide. nih.gov This intermediate can be further reacted to produce a variety of N'-substituted acryloyl hydrazide derivatives. nih.gov

Another approach involves a one-pot synthesis where cinnamic acids are converted into their corresponding hydrazides through the in situ formation of N-acylbenzotriazoles, which then undergo hydrazinolysis. researchgate.net This method is noted for its mild reaction conditions and good to excellent yields. researchgate.net Researchers have also synthesized a series of N,N'-bis(hydrocinnamic acid) dihydrazides with varying alkyl chain lengths via acylation and amination reactions. e3s-conferences.org

The synthesis of these derivatives is often confirmed using various spectroscopic techniques, including Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry. nih.gove3s-conferences.org

Table 1: Examples of Synthesized Cinnamic Acid Hydrazide Derivatives and Their Methodologies

| Derivative | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N-cinnamoyl-N'-(substituted)acryloyl hydrazides | Two-step process from cinnamic acid | Hydrazine hydrate, EDCI, HOBt | nih.gov |

| Cinnamoyl hydrazides | One-pot conversion from cinnamic acids | N-acylbenzotriazoles, Hydrazine | researchgate.net |

| N, N'-succinic bis(hydrocinnamic acid) dihydrazide (HASUD) | Two-step acylation and amination | - | e3s-conferences.org |

| N, N'-adipic bis(hydrocinnamic acid) dihydrazide (HAADD) | Two-step acylation and amination | - | e3s-conferences.org |

| N, N'-sebacic bis(hydrocinnamic acid) dihydrazide (HASED) | Two-step acylation and amination | - | e3s-conferences.org |

| N, N'-dodecanedioic bis(hydrocinnamic acid) dihydrazide (HADOD) | Two-step acylation and amination | - | e3s-conferences.org |

Functionalization of the Phenyl Ring and Alkenyl Moiety

The phenyl ring and the alkenyl moiety of cinnamic acid are key targets for functionalization to create novel derivatives. The presence of multiple reactive sites allows for a variety of chemical transformations. researchgate.net

The aromatic C-H bond of the phenyl ring can be functionalized through various methods. One notable strategy is the meta-C–H functionalization of α-substituted cinnamate derivatives. This can be achieved using a nitrile directing group to introduce different functionalities such as alkenylation, allylation, acetoxylation, and cyanation with high selectivity. nih.gov The introduction of hydroxyl groups at different positions of the phenyl ring is also a common modification, as seen in naturally occurring derivatives like p-coumaric, caffeic, ferulic, and sinapic acids. nih.govnih.gov These hydroxylated derivatives serve as precursors for further synthesis.

The α,β-unsaturated carbonyl system of the alkenyl moiety is also a site for various chemical reactions. Decarboxylative functionalization of the carboxylic group can lead to the formation of new C-C and C-heteroatom bonds at the vinylic position. rsc.org This approach has been utilized in reactions like the Mizoroki-Heck coupling of cinnamic acids with halides to produce 1,2-disubstituted alkenes. researchgate.net

Development of Hybrid Molecules and Conjugates (e.g., Schiff Bases, Amino Acid Conjugates)

Schiff bases of cinnamic acid derivatives are synthesized by the condensation reaction between cinnamaldehyde (derived from cinnamic acid) and various primary amines, including amino acids. semanticscholar.orgnih.gov This reaction typically involves refluxing the cinnamaldehyde derivative with the appropriate amine in a suitable solvent. The resulting Schiff bases contain an azomethine group (-C=N-) and their formation is confirmed by spectroscopic methods like FT-IR, which shows the characteristic C=N stretching vibration, and NMR. semanticscholar.orgnih.gov A study reported the synthesis of 24 Schiff base compounds from three cinnamaldehyde derivatives and eight amino acids. nih.gov

Cinnamic acid and its derivatives can be conjugated with amino acids through the formation of an amide bond between the carboxylic acid group of cinnamic acid and the amino group of the amino acid. nih.govnih.gov These conjugates can be synthesized by reacting cinnamic acid derivatives with various amino acids. nih.gov For instance, fifteen amides of cinnamic, ferulic, and sinapic acids with both natural and unnatural C-protected amino acids have been synthesized. nih.gov The synthesis often involves standard peptide coupling reagents.

Table 2: Examples of Cinnamic Acid Hybrid Molecules and Conjugates

| Hybrid/Conjugate Type | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Cinnamaldehyde-Leucine Schiff Base | Condensation reaction | Cinnamaldehyde, L-Leucine | semanticscholar.org |

| Cinnamaldehyde-Phenylalanine Schiff Base | Condensation reaction | Cinnamaldehyde, L-Phenylalanine | semanticscholar.org |

| Cinnamoyl-Amino Acid Conjugates | Amide bond formation | Cinnamic acid derivatives, Various amino acids | nih.gov |

| (E)-N-(feruloyl)-L-tyrosine methyl ester | Amide bond formation | Ferulic acid, L-tyrosine methyl ester | nih.gov |

Inclusion Complex Formation (e.g., with Cyclodextrins)

Inclusion complexes of cinnamic acid are formed by encapsulating the cinnamic acid molecule within a host molecule, most commonly a cyclodextrin (B1172386). Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity, which allows them to host poorly water-soluble molecules like cinnamic acid. nih.gov This complexation can enhance the aqueous solubility and stability of cinnamic acid. researchgate.net

The formation of these inclusion complexes can be achieved by methods such as co-precipitation. tandfonline.com The stoichiometry of the complex, typically 1:1, can be determined using techniques like phase solubility analysis and proton nuclear magnetic resonance (¹H-NMR). nih.govvt.edu Studies have shown that cinnamic acid forms stable inclusion complexes with α-cyclodextrin, β-cyclodextrin, and randomly methylated-β-cyclodextrin (RAMEB). nih.govresearchgate.net For instance, the complex with RAMEB was found to have a high apparent stability constant of 15,169.53 M⁻¹ and increased the water solubility of cinnamic acid by about 250-fold. nih.gov Molecular modeling studies suggest that the phenyl ring of cinnamic acid is inserted into the cyclodextrin cavity. nih.gov

Table 3: Characteristics of Cinnamic Acid-Cyclodextrin Inclusion Complexes

| Cyclodextrin Type | Stoichiometry | Stability Constant (K) | Key Findings | Reference |

|---|---|---|---|---|

| α-Cyclodextrin | 2:1 | 21.7 M⁻¹ | Cinnamic acid fits within the host molecule. | vt.edu |

| Randomly Methylated-β-Cyclodextrin (RAMEB) | 1:1 | 15,169.53 M⁻¹ | Increased water solubility by ~250-fold. | nih.gov |

| Native Cyclodextrins (α, β, γ) | 1:1 | - | Stronger interaction with β-cyclodextrin. | tandfonline.com |

Advanced Analytical Techniques for the Detection and Quantification of Cinnamylic Acid Sodium Salt and Its Metabolites

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating mixtures into their individual components. This separation is achieved by distributing the components between a stationary phase and a mobile phase. The choice of chromatographic method depends on the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection (UV, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like cinnamic acid and its salts. The separation is typically performed in a reverse-phase mode using a C18 column. mdpi.com The mobile phase often consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution containing a buffer or an acid like acetic acid to control the pH. mdpi.comresearchgate.net

UV Detection: Cinnamic acid possesses a chromophore that absorbs ultraviolet (UV) light, making UV detection a straightforward and robust method for quantification. researchgate.net The detection wavelength is typically set around 280 nm to 310 nm for optimal sensitivity. mdpi.comscienceopen.com The relationship between the concentration of the analyte and the UV absorbance is linear over a specific range, allowing for accurate quantification. mdpi.com

Mass Spectrometry (MS) Detection: For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (HPLC-MS). This powerful combination allows for the determination of the mass-to-charge ratio of the eluted compounds, providing a high degree of confidence in their identification. mdpi.comdntb.gov.ua Electrospray ionization (ESI) is a common interface used in HPLC-MS for the analysis of polar molecules like cinnamic acid. scienceopen.com This technique is particularly valuable for identifying metabolites in complex biological matrices. mdpi.com

Table 1: HPLC Parameters for Cinnamic Acid Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | Reverse-phase C18 | mdpi.comscienceopen.com |

| Mobile Phase | Methanol/Acetonitrile and acidified water | mdpi.comresearchgate.net |

| Detection | UV (280-310 nm) or Mass Spectrometry (MS) | mdpi.comscienceopen.com |

| Flow Rate | 1.0 mL·min⁻¹ | mdpi.com |

| Injection Volume | 20 µL | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov For non-volatile compounds like cinnamic acid, a derivatization step is necessary to increase their volatility. A common approach is the conversion of the carboxylic acid group into a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester. nist.gov

The derivatized sample is then injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column (the stationary phase). Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Fused silica (B1680970) capillary columns with phases like HP-INNOWAX are often used for this purpose. nih.gov The detection is commonly performed using a mass spectrometer (GC-MS), which provides both quantitative data and structural information for identification. nih.gov

Table 2: GC Conditions for Derivatized Cinnamic Acid Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Derivatization | Trimethylsilylation (TMS) | nist.gov |

| Column | HP-INNOWAX fused silica capillary | nih.gov |

| Carrier Gas | Helium or Hydrogen | nist.gov |

| Detection | Mass Spectrometry (MS) | nih.gov |

Ion Chromatography

Ion Chromatography (IC) is a specialized form of HPLC that is primarily used for the separation and quantification of ionic species. innovatechlabs.com This technique is particularly well-suited for the analysis of inorganic cations and anions. chromatographyonline.com In the context of cinnamylic acid sodium salt, IC can be employed to determine the concentration of the sodium cation. d-nb.info

The separation in IC is based on the interaction of the ions with a stationary phase that has ion-exchange properties. innovatechlabs.com A conductivity detector is commonly used to measure the concentration of the eluted ions. innovatechlabs.com For the analysis of cations like sodium, a cation-exchange column is utilized. d-nb.info This method provides a direct and accurate way to quantify the counterion of the salt.

Electrochemical Detection and Quantitation Systems

Electrochemical methods offer a sensitive and selective approach for the analysis of electroactive compounds. These techniques measure the changes in an electrical parameter (such as current or potential) that result from the oxidation or reduction of the analyte at an electrode surface.

Differential-Pulse Polarography for Electrochemical Behavior

Differential-Pulse Polarography (DPP) is an electrochemical technique that can be used to study the reduction and oxidation behavior of electroactive species. palmsens.com In DPP, a series of potential pulses of constant amplitude are superimposed on a linearly increasing potential ramp. palmsens.com The current is measured just before and at the end of each pulse, and the difference in current is plotted against the potential. palmsens.com This results in a peak-shaped voltammogram, where the peak potential is characteristic of the analyte and the peak height is proportional to its concentration. palmsens.com

The electrochemical behavior of cinnamic acid has been studied using DPP. The reduction of cinnamic acid can be observed in buffer solutions at a specific pH. rsc.org This technique has been successfully applied to determine the concentration of cinnamic acid in various samples, including biological fluids like urine. rsc.org The detection limit for cinnamic acid using this method can be in the microgram per milliliter range. rsc.org

Table 3: Differential-Pulse Polarography Parameters for Cinnamic Acid

| Parameter | Finding | Source(s) |

|---|---|---|

| Technique | Differential-Pulse Polarography | rsc.org |

| Working Electrode | Dropping Mercury Electrode (DME) | researchgate.net |

| pH for Determination | 5.0 (Acetate Buffer) | rsc.org |

| Concentration Range | 5 × 10⁻⁵–1 × 10⁻³ mol l⁻¹ | rsc.org |

| Detection Limit | 0.1 µg ml⁻¹ in urine | rsc.org |

Development of Amperometric Biosensors

Amperometric biosensors represent a promising avenue for the rapid and sensitive detection of cinnamylic acid and its derivatives. These analytical devices integrate a biological recognition element, typically an enzyme, with an electrochemical transducer. The fundamental principle involves the measurement of the current generated from the oxidation or reduction of an electroactive species produced during an enzymatic reaction.

While extensive research has been conducted on developing amperometric biosensors for various phenolic compounds, particularly hydroxycinnamic acids like caffeic acid, specific studies on biosensors for this compound are less prevalent. However, the existing research provides a solid foundation for their development. Enzymes such as laccase and tyrosinase are frequently employed due to their ability to oxidize phenolic compounds. In a typical configuration, the enzyme is immobilized on the surface of an electrode. When the target analyte (cinnamylic acid) is introduced, the enzyme catalyzes its oxidation, generating an electrical response that is proportional to the analyte's concentration.

First-generation amperometric biosensors measure the concentration of the enzymatic reaction products that diffuse to the transducer surface. The performance of these biosensors is contingent on various factors, including the pH and temperature of the medium, the stability of the immobilized enzyme, and the efficiency of electron transfer between the reaction products and the electrode. Innovations in electrode materials, such as the use of nanomaterials, aim to enhance the sensitivity and stability of these biosensors by providing a larger surface area for enzyme immobilization and facilitating more efficient electron transport. Further research is needed to develop and optimize laccase- or tyrosinase-based biosensors specifically for the detection and quantification of cinnamylic acid.

Spectrometric Detection Methodologies (e.g., Mass Spectrometry)

Spectrometric methods, particularly when coupled with chromatographic separation, offer high selectivity and sensitivity for the analysis of this compound and its metabolites. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a widely used technique for the quantitative determination of cinnamic acid in various complex matrices, including biological fluids and plant-based products. researchgate.net

In LC-MS/MS analysis, the sample is first subjected to chromatographic separation, typically using a reverse-phase column like a C18. This separates cinnamic acid from other components in the matrix. Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique, often operated in the negative ion mode for acidic compounds like cinnamic acid. researchgate.netnih.gov

The mass spectrometer is typically a triple quadrupole instrument, which allows for highly selective detection using Multiple Reaction Monitoring (MRM). In MRM mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) of cinnamic acid is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides excellent specificity and reduces background noise. For cinnamic acid, a common mass transition monitored is m/z 146.8 → 103.1. researchgate.netnih.gov The use of high-resolution mass spectrometry (HRMS) techniques, such as time-of-flight (TOF) or Orbitrap mass analyzers, is also emerging as a powerful tool for both quantitative determination and structural characterization of cinnamic acids and their derivatives. researchgate.net

| Technique | Matrix | Column | Ionization Mode | Mass Transition (m/z) | Internal Standard |

|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | ZOBAX SB C18 | ESI Negative | 146.8 → 103.1 | Tinidazole |

| LC-ESI-MS | Rat Plasma | Intersil C8-3 | ESI Negative | 147 [M-H]⁻ (SIM) | Salylic acid |

| LC-MS/MS | Rat Plasma | Not Specified | ESI Negative (Polarity Switch) | Not Specified for Cinnamic Acid | Furosemide |

| UPLC-ESI-MS/MS | Human Plasma | HALO-C18 | ESI Negative | 146.8 → 103.0 | Geniposide |

| LC-MS/MS | S. miltiorrhiza Hairy Roots | ZORBAX SB-C18 | ESI Negative | 147 → 103 | Not Specified |

Method Validation and Performance Assessment in Complex Matrices

The validation of analytical methods is crucial to ensure their reliability for the intended application. For the quantification of this compound in complex matrices such as plasma, food, or herbal preparations, a comprehensive validation process is required. This process typically assesses several key performance parameters, including linearity, sensitivity (limit of detection and quantification), precision, accuracy, recovery, and stability.

For LC-MS/MS methods, linearity is established by analyzing calibration standards at multiple concentration levels and demonstrating a linear relationship between the detector response and the concentration. nih.gov The lower limit of quantification (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. nih.gov

Precision is evaluated by repeatedly analyzing quality control (QC) samples at different concentrations within the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD), which should typically be below 15%. rsc.org Accuracy is determined by comparing the measured concentration of the QC samples to their nominal values and is expressed as a percentage. rsc.orgresearchgate.net

Recovery experiments are conducted to assess the efficiency of the sample preparation procedure. This involves comparing the analytical response of an analyte spiked into a blank matrix before extraction with the response of the analyte in a post-extraction spiked sample. rsc.org Stability studies are also performed to ensure that the analyte does not degrade during sample collection, storage, and processing. rsc.org These validation parameters demonstrate the method's suitability for providing accurate and reproducible data for pharmacokinetic studies or quality control of products containing cinnamylic acid. rsc.orgresearchgate.net

| Matrix | Linearity Range | LLOQ | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Recovery (%) |

|---|---|---|---|---|---|---|

| Human Plasma | 0.5 - 400 µg/L | 0.5 µg/L | <10% | <10% | Not Reported | Not Reported |

| Rat Plasma | 50 - 10,000 ng/mL | 50 ng/mL | <12.0% | <12.0% | 93 - 109% | 80 - 90% |

| Rat Plasma | 0.001 - 1 µg/mL | 1.0 ng/mL | Not Reported | Not Reported | Not Reported | 95.31 - 118.8% |

| Human Plasma | 0.1 - 500 ng/mL | 0.1 ng/mL | <3.88% | <3.88% | 99.34 - 106.69% | Not Reported |

Mechanistic Elucidation of Biological Activities of Cinnamylic Acid Sodium Salt and Its Derivatives

Antimicrobial Action Mechanisms

The antimicrobial efficacy of cinnamylic acid sodium salt and its derivatives stems from a multi-targeted approach that disrupts essential bacterial structures and functions.

Bacterial Cell Membrane Permeabilization and Disruption

A primary mechanism of antimicrobial action for cinnamic acid and its derivatives is the disruption of the bacterial cell membrane's structural integrity. These compounds can compromise the membrane, leading to increased permeability. This disruption results in the leakage of vital intracellular components, such as ions and macromolecules, ultimately causing bacterial cell death. mdpi.commdpi.com Studies have shown that the hydrophobic nature of cinnamic acid derivatives facilitates their interaction with the lipid bilayer of the cell membrane, causing morphological changes and the formation of pores or ruptures. mdpi.com

Modulation of Efflux Pump Systems

Bacterial efflux pumps are a significant cause of antibiotic resistance, as they actively transport antimicrobial agents out of the cell. Cinnamic acid derivatives have been shown to modulate these efflux pump systems. mdpi.com Some derivatives can act as efflux pump inhibitors (EPIs), thereby restoring the efficacy of antibiotics that would otherwise be expelled. researcher.life This inhibition is a crucial mechanism for overcoming multidrug resistance in various pathogenic bacteria. For instance, certain cinnamic acid-based compounds have demonstrated the ability to inhibit the NorA efflux pump in Staphylococcus aureus, which is responsible for resistance to fluoroquinolones like ciprofloxacin. researcher.life

Interactions with Bacterial DNA and Gene Expression (e.g., RecA Suppression)

While direct interaction with bacterial DNA by cinnamic acid has not been extensively detailed, its derivatives have been shown to influence gene expression, particularly in relation to virulence and stress responses. For example, p-coumaric acid, a hydroxylated derivative of cinnamic acid, has been found to repress the expression of genes associated with the Type III Secretion System (T3SS) in Dickeya dadantii, a plant pathogen. nih.gov The T3SS is a critical virulence factor for many Gram-negative bacteria. Although specific studies on RecA suppression by this compound are not prominent, the broader impact on gene expression suggests a potential for interference with DNA repair and SOS response pathways where RecA is a key regulator.

Inhibition of Key Bacterial Cellular Processes (e.g., ATPases, Cell Division, Motility, Membrane Porins)

Cinnamic acid and its derivatives interfere with several vital bacterial cellular processes:

ATPases: Some studies suggest that these compounds can inhibit membrane-bound ATPases, which are crucial for energy production and maintaining cellular pH homeostasis in bacteria. nih.gov

Cell Division: Cinnamaldehyde (B126680), a well-known derivative, has been shown to inhibit the bacterial cell division protein FtsZ. nih.govepa.gov FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. Inhibition of FtsZ assembly disrupts the entire cell division process. epa.gov

Motility: Bacterial motility, often mediated by flagella, is a key factor in virulence and biofilm formation. Derivatives of cinnamic acid, such as ferulic acid, have been reported to reduce bacterial motility. mdpi.com This inhibition can hinder the ability of bacteria to colonize surfaces and spread within a host.

Membrane Porins: The outer membrane of Gram-negative bacteria contains porins, which are protein channels that control the influx of nutrients and antibiotics. Cinnamon extracts and their components have been reported to inhibit membrane porins, thereby restricting the uptake of essential molecules and potentially increasing susceptibility to other antimicrobial agents. nih.gov

Suppression of Biofilm Formation and Disruption of Existing Biofilms

Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which provides protection against antibiotics and host immune responses. Cinnamic acid and its derivatives have demonstrated significant anti-biofilm activity. mdpi.comresearchgate.netresearchgate.netansfoundation.org They can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation. researchgate.net Furthermore, they can suppress the production of extracellular polymeric substances (EPS), which form the structural scaffold of the biofilm. researchgate.net Studies have shown that these compounds can reduce biofilm formation in a variety of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. researchgate.netansfoundation.org In some cases, they can also disrupt pre-formed biofilms. mdpi.com

Inhibition of Biofilm Formation by Cinnamic Acid Derivatives

| Compound | Bacterial Species | Biofilm Reduction (%) | Reference |

|---|---|---|---|

| Cinnamic acid | Multidrug-resistant bacteria | Significant inhibition | researchgate.net |

| Ferulic acid | Staphylococcus epidermidis | 83.98 | mdpi.com |

| p-Coumaric acid | Staphylococcus epidermidis | 87.54 | mdpi.com |

| Sinapic acid + Cloxacillin (B1194729) | Staphylococcus epidermidis | 95.51 | mdpi.com |

Anti-Quorum Sensing Activities

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production and biofilm formation. Cinnamic acid and its derivatives have been identified as potent anti-quorum sensing agents. researchgate.netnih.govresearchgate.netmdpi.com They can interfere with QS signaling pathways, thereby downregulating the expression of virulence genes. In silico analyses have suggested that cinnamic acid can act as a competitive inhibitor for the natural ligands of transcriptional activators in the QS circuits of bacteria like Pseudomonas aeruginosa. researchgate.netnih.gov By disrupting QS, these compounds can effectively disarm pathogens without necessarily killing them, which may exert less selective pressure for the development of resistance.

Antibacterial Spectrum and Efficacy (in vitro determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC))

The antibacterial properties of cinnamic acid and its derivatives have been evaluated against a range of pathogenic bacteria. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.

Studies have demonstrated that cinnamic acid exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, against Staphylococcus aureus and Bacillus subtilis (Gram-positive), cinnamic acid has shown an MIC of 0.5 mg/mL, with concentrations above 1 mg/mL being bactericidal. cabidigitallibrary.org In the case of Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, cinnamic acid also demonstrates inhibitory activity. cabidigitallibrary.org The antibacterial activity can be influenced by the structure of the cinnamic acid derivative. For example, the derivative 1-cinnamoylpyrrolidine (B99965) has demonstrated potent MIC and MBC values of 0.5 mg/mL against a panel of bacteria including E. coli, P. aeruginosa, B. subtilis, S. aureus, and methicillin-resistant S. aureus (MRSA). cabidigitallibrary.org

The geometric isomer of cinnamic acid, cis-cinnamic acid, has shown significantly more potent activity against Mycobacterium tuberculosis, with an MBC of 2.5 μg/mL, compared to trans-cinnamic acid's MBC of 300 μg/mL. nih.gov Furthermore, derivatives such as p-coumaric acid have been identified as effective antimicrobial agents against bacteria like E. coli and B. subtilis. nih.gov

Below is a data table summarizing the MIC and MBC values of cinnamic acid and its derivatives against various bacterial strains as reported in the literature.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Cinnamic Acid | E. coli | - | >1000 |

| Cinnamic Acid | P. aeruginosa | - | >1000 |

| Cinnamic Acid | B. subtilis | 500 | >1000 |

| Cinnamic Acid | S. aureus | 500 | >1000 |

| 1-Cinnamoylpyrrolidine | E. coli | 500 | 500 |

| 1-Cinnamoylpyrrolidine | P. aeruginosa | 500 | 500 |

| 1-Cinnamoylpyrrolidine | B. subtilis | 500 | 500 |

| 1-Cinnamoylpyrrolidine | S. aureus | 500 | 500 |

| 1-Cinnamoylpyrrolidine | MRSA | 500 | 500 |

| Methyl Cinnamate (B1238496) | B. subtilis | 2000 | >4000 |

| Methyl Cinnamate | Other tested strains | >4000 | >4000 |

| trans-Cinnamic Acid | M. tuberculosis | - | 300 |

| cis-Cinnamic Acid | M. tuberculosis | - | 2.5 |

Antifungal Mechanisms against Fungal Pathogens

Cinnamic acid and its derivatives have demonstrated notable antifungal activity against a variety of fungal pathogens, including those detrimental to plants and those that can cause infections in humans. nih.govapsnet.orgresearchgate.net The mechanisms underlying their antifungal action are multifaceted and involve the disruption of essential cellular structures and functions.

One of the primary proposed mechanisms is the inhibition of ergosterol (B1671047) biosynthesis. acs.org Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. By inhibiting its synthesis, cinnamic acid derivatives can compromise the fungal cell membrane, leading to increased permeability and ultimately cell death. acs.org

Another significant mechanism of action is the direct damage to the fungal cell membrane. acs.org This can lead to the leakage of intracellular components and a disruption of cellular homeostasis. Furthermore, some cinnamic acid derivatives have been found to interfere with the function of the nucleus and mitochondria, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress within the fungal cell. acs.org

Additionally, it has been suggested that cinnamic acid derivatives can inhibit enzymes that are unique to fungi, making them attractive targets for antifungal drug development. One such target is benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme involved in the detoxification of aromatic compounds in fungi. oup.comnih.gov Inhibition of this enzyme can disrupt fungal metabolism and contribute to growth inhibition. oup.comnih.gov Studies have shown that cinnamic acid and some of its derivatives can effectively inhibit the enzymatic activity of CYP53A15 from the sorghum pathogen Cochliobolus lunatus. nih.gov

The antifungal efficacy of cinnamic acid derivatives can be influenced by their chemical structure, including the type and position of substituents on the phenyl ring. For example, the presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the antifungal activity of these compounds. nih.gov

Antiviral Mechanisms (e.g., against Plant Viruses)

Cinnamic acid and its derivatives have emerged as promising agents for the control of plant viral diseases. nih.govacs.orgnih.gov Their antiviral mechanisms appear to be largely indirect, focusing on the enhancement of the host plant's own defense systems rather than direct inactivation of the virus particles.

Research on the effects of novel cinnamic acid derivatives against tobacco mosaic virus (TMV) has shown that these compounds can significantly increase the activity of defense-related enzymes in the host plant. nih.gov These enzymes include peroxidase, chitinase, and β-1,3-glucanase. acs.orgnih.gov The upregulation of these enzymes is a key component of the plant's induced systemic resistance, which helps to suppress the invasion and spread of phytopathogens. nih.gov

Proteomic and transcriptome analyses have further elucidated this mechanism, indicating that certain cinnamic acid derivatives can regulate the transcription of genes and the expression of proteins involved in the plant's defense response to viral infection. acs.orgnih.gov This suggests a sophisticated interaction between the cinnamic acid derivative and the host plant's cellular machinery, leading to a heightened state of defense against viral pathogens.

For example, a study on a specific cinnamic acid derivative, compound 8d, demonstrated superior protective activities against both TMV and tomato spotted wilt virus (TSWV) compared to the commercial agent ningnanmycin. acs.orgnih.gov The EC50 values for compound 8d were 128.5 μg/mL against TMV and 236.8 μg/mL against TSWV. acs.orgnih.gov This antiviral efficacy was correlated with a significant improvement in the activities of the aforementioned defense enzymes. acs.orgnih.gov

Synergistic Effects with Established Antimicrobial Agents

Cinnamic acid and its derivatives have demonstrated the ability to act synergistically with established antimicrobial agents, potentially enhancing the efficacy of existing treatments and combating antimicrobial resistance. This synergistic interaction means that the combined effect of the two substances is greater than the sum of their individual effects.

In the context of antibacterial activity, studies have explored the combination of cinnamic acid and its derivatives with antibiotics like cloxacillin. mdpi.com The results indicated that these combinations could effectively reduce the growth of bacteria, including biofilm-forming strains of Staphylococcus epidermidis. mdpi.com For instance, the combination of sinapic acid with cloxacillin resulted in a biofilm growth reduction of up to 95.51%. mdpi.com Similarly, cinnamic acid combined with cloxacillin reduced biofilm growth by 90.53%. mdpi.com Such synergistic effects could potentially lower the required therapeutic doses of antibiotics, thereby reducing the risk of side effects and the development of resistance.

Synergistic effects have also been observed against resistant bacterial strains. For example, certain synthetic cinnamic acid derivatives have shown synergy with ampicillin, streptomycin, gentamicin, and vancomycin (B549263) against high-level aminoglycoside resistant (HLAR) and vancomycin-resistant Enterococcus (VRE) strains. nih.gov These combinations were found to significantly reduce the MIC of the antibiotics. nih.gov

Furthermore, trans-cinnamaldehyde, a related compound, has been shown to increase the antibacterial activity of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by 2- to 16-fold. researchgate.net The proposed mechanism for this synergy includes the inhibition of the mecA gene transcription and a reduction in the level of penicillin-binding protein 2a, both of which are crucial for methicillin (B1676495) resistance. researchgate.net

Antioxidant Mechanisms and Reactive Species Scavenging

Direct Free Radical Scavenging Pathways (e.g., DPPH, ABTS assays)

Cinnamic acid and its derivatives are recognized for their antioxidant properties, which are largely attributed to their ability to directly scavenge free radicals. nih.gov This activity is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

The radical scavenging capacity of cinnamic acid derivatives is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl groups on the aromatic ring. Derivatives with hydroxyl groups, especially those with o-dihydroxyl groups like caffeic acid, exhibit significantly higher radical-scavenging activity. The order of effectiveness for several hydroxycinnamic acids in DPPH radical scavenging has been reported as caffeic acid > sinapic acid > ferulic acid > p-coumaric acid. researchgate.net

The antioxidant activity is also dependent on the reaction conditions. For instance, the DPPH radical scavenging activities of several cinnamic acid derivatives were found to be drastically reduced in an alkaline pH environment, suggesting that the stability of these compounds can affect their antioxidant potential. nih.gov

The table below presents the radical scavenging activity of some cinnamic acid derivatives from various studies.

| Compound | Assay | Scavenging Activity (%) | Concentration (mM) |

| Cinnamic Acid Derivative 1i | OH Radical | 74 ± 1.8 | 0.1 |

| Cinnamic Acid Derivative 2i | OH Radical | 72 ± 1.1 | 0.1 |

| Cinnamic Acid Derivative 3i | OH Radical | 78 ± 1.3 | 0.1 |

| Cinnamic Acid Derivative 1i | ABTS Radical | 73 ± 1.2 | 0.1 |

| Cinnamic Acid Derivative 2i | ABTS Radical | 83 ± 1.5 | 0.1 |

| Cinnamic Acid Derivative 3i | ABTS Radical | 81 ± 1.3 | 0.1 |

Regulation of Reactive Oxygen Species (ROS) Homeostasis

Beyond direct radical scavenging, cinnamic acid and its derivatives can also exert their antioxidant effects by modulating the cellular homeostasis of reactive oxygen species (ROS). ROS are naturally produced during cellular metabolism, but their overproduction can lead to oxidative stress and damage to cellular components. nih.gov

Cinnamic acid has been shown to enhance the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase (POD) in plants under stress conditions. nih.gov These enzymes play a crucial role in detoxifying ROS and maintaining cellular redox balance. By increasing the activity of these enzymes, cinnamic acid can help to mitigate the damaging effects of oxidative stress. nih.gov

Furthermore, some derivatives of cinnamic acid, such as ferulic acid, sinapic acid, and 3,4-dimethoxycinnamic acid, have been found to improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes. nih.gov This suggests that these compounds can bolster the cell's own antioxidant defense systems.

Conversely, some cinnamic acid derivatives, like 2'-hydroxycinnamaldehyde, can induce apoptosis in cancer cells by promoting the generation of cellular ROS. nih.gov This indicates that the effect of these compounds on ROS homeostasis can be context-dependent, potentially leading to either protective or pro-oxidant effects. Caffeic acid has also been reported to produce a substantial amount of hydrogen peroxide through oxidative degradation in culture conditions, which could contribute to its cytotoxic effects at higher concentrations. nih.gov

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, POD, APX)

Cinnamic acid and its derivatives have been shown to exert significant influence over the body's endogenous antioxidant defense systems. These compounds can enhance the activity of key enzymes responsible for neutralizing reactive oxygen species (ROS), thereby mitigating oxidative damage. Research indicates that cinnamic acid can reduce oxidative stress by inducing the activity of ROS-scavenging enzymes such as superoxide dismutase (SOD) and peroxidase (POD). mdpi.com

In a study involving maize plants under salt stress, treatment with cinnamic acid led to a notable increase in the activities of SOD and POD. mdpi.com SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). PODs, in turn, are involved in the reduction of H₂O₂. Interestingly, in the same study, the activity of catalase (CAT), another vital enzyme that decomposes H₂O₂, was observed to decrease following cinnamic acid treatment. mdpi.com This suggests a complex and specific regulatory role of cinnamic acid on different components of the antioxidant enzyme system.

Furthermore, derivatives of cinnamic acid, such as ferulic acid and sinapic acid, have been found to indirectly boost the expression of various endogenous antioxidant enzymes, thereby improving cell viability. mdpi.com Some studies suggest that these compounds can upregulate antioxidant enzymes by activating signaling pathways like the Nrf2 pathway, which is a master regulator of the antioxidant response. This modulation helps in maintaining cellular redox homeostasis and protecting cells from oxidative insults. nih.gov

The table below summarizes the observed effects of cinnamic acid on the activity of various antioxidant enzymes in maize plants under salt stress.

| Enzyme | Observed Effect of Cinnamic Acid Treatment | Reference |

| Superoxide Dismutase (SOD) | Significantly Enhanced Activity | mdpi.com |

| Peroxidase (POD) | Significantly Enhanced Activity | mdpi.com |

| Catalase (CAT) | Decreased Activity | mdpi.com |

| Ascorbate Peroxidase (APX) | Not specified in the provided context |

Inhibition of Lipid Peroxidation Processes

Cinnamic acid and its derivatives are effective inhibitors of lipid peroxidation, a key process in cellular injury where free radicals attack lipids, leading to membrane damage and the formation of harmful compounds like malondialdehyde (MDA). This inhibitory action is a cornerstone of their antioxidant properties. researchgate.netbenthamdirect.com

Studies have demonstrated that dietary supplementation with cinnamate can suppress lipid peroxidation by enhancing the activities of hepatic antioxidant enzymes. nih.gov In rats fed a high-cholesterol diet, cinnamate supplementation led to significantly lower levels of hepatic thiobarbituric acid-reactive substances (TBARS), which are indicators of lipid peroxidation. nih.gov Similarly, in maize plants subjected to salt-induced oxidative stress, the exogenous application of cinnamic acid significantly reduced the content of MDA, a product of lipid peroxidation. researchgate.net

The mechanism behind this inhibition is linked to the radical-scavenging ability of these compounds. The structure of cinnamic acid derivatives, particularly the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring, plays a crucial role in their antioxidant efficacy. mdpi.comnih.gov For instance, derivatives like ferulic acid and sinapic acid have shown considerable inhibitory effects on lipid peroxidation. researchgate.net Research on the kinetics of lipid oxidation in the presence of cinnamic acid derivatives has shown that compounds like 3-prenyl-4-hydroxycinnamic acid possess high antioxidant activity in preventing the peroxidation of lipids. nih.gov

The majority of synthesized cinnamic acid derivatives have been found to inhibit lipid peroxidation in a concentration-dependent manner, highlighting their potential to protect cellular membranes from oxidative damage. benthamdirect.com

Role in Cellular Homeostasis under Oxidative Stress

Cinnamic acid and its derivatives play a vital role in maintaining cellular homeostasis, particularly under conditions of oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. mdpi.com Cinnamic acid derivatives help restore this balance through multiple mechanisms.

They act as signaling molecules that can regulate the expression of antioxidant genes, thereby bolstering the cell's intrinsic defense mechanisms. nih.gov By modulating antioxidant molecules and their signaling pathways, such as the Nrf2 pathway, these compounds help control intracellular radical levels. mdpi.com This regulation is crucial for protecting essential cellular components, including proteins, lipids, and DNA, from oxidative damage. nih.govdss.go.th

In human umbilical vein endothelial cells, cinnamaldehyde, a derivative, has been shown to protect against oxidative stress by inducing the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme. mdpi.com This protective effect helps preserve cell viability and function in the face of oxidative insults. mdpi.com Furthermore, cinnamic acid derivatives can reduce the generation of oxygen free radicals, which directly decreases cellular damage and supports the maintenance of cardiomyocyte homeostasis in the presence of toxins like doxorubicin. bohrium.comnih.gov

By scavenging free radicals and upregulating protective enzymes, cinnamic acid and its analogues suppress oxidative stress, which is implicated in various pathological conditions. researchgate.net This helps to preserve the delicate redox balance within the cell, ensuring normal physiological processes can continue even when challenged by environmental or internal stressors. nih.gov

Enzyme Inhibition Kinetics and Molecular Interactions

Inhibition of Angiotensin-Converting Enzyme (ACE) Activity

Cinnamic acid derivatives have been identified as inhibitors of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. researchgate.net The inhibition of ACE is a critical therapeutic strategy for managing hypertension. The structure of these phenolic acids significantly influences their ACE inhibitory activity.

A study evaluating various cinnamic acid derivatives reported their half-maximal inhibitory concentrations (IC₅₀), indicating their potency as ACE inhibitors. Generally, cinnamic acid derivatives demonstrated varied levels of inhibition. The presence and position of hydroxyl groups on the aromatic ring are critical for the inhibitory action.

The table below presents the ACE inhibitory activity for several cinnamic acid derivatives.

| Compound | IC₅₀ (mg/mL) | Reference |

| Cinnamic acid | 2.81 ± 0.08 | researchgate.net |

| p-Coumaric acid | 1.63 ± 0.09 | researchgate.net |

| Caffeic acid | 0.46 ± 0.03 | researchgate.net |

| Ferulic acid | 0.81 ± 0.04 | researchgate.net |

| Sinapic acid | 0.73 ± 0.04 | researchgate.net |

A lower IC₅₀ value indicates higher ACE inhibitory activity.

The data suggests that derivatives with more hydroxyl groups, such as caffeic acid, exhibit stronger ACE inhibition compared to cinnamic acid itself. researchgate.net This highlights the importance of the molecular structure in the interaction with the enzyme's active site.

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Derivatives of cinnamic acid have emerged as significant inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are therapeutic targets for neurodegenerative conditions like Alzheimer's disease, due to their role in breaking down the neurotransmitter acetylcholine. nih.gov

Numerous studies have synthesized and evaluated various cinnamic acid hybrids and derivatives for their anticholinesterase activity. nih.govbenthamdirect.commdpi.comnih.gov For example, a series of fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain showed moderate to potent AChE inhibition. nih.gov One of the most potent compounds, 6d, displayed an IC₅₀ of 1.11 µmol/L for AChE and exhibited a mixed-type inhibitory effect. nih.gov

Similarly, cinnamic acid-tryptamine hybrids have been developed, with some compounds showing potent and selective inhibition of BChE. nih.gov Compound 5b from this series was the most effective against BChE with an IC₅₀ of 1.95 µM, while compound 5q was most potent against AChE with an IC₅₀ of 11.51 µM. nih.gov Kinetic studies revealed that these potent compounds often act as mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme. nih.govbenthamdirect.com

The table below summarizes the inhibitory activities of selected cinnamic acid derivatives against AChE and BChE.

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Compound 6d (a chloro-substituted cinnamic acid derivative) | AChE | 1.11 | Mixed | nih.gov |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(2-chlorophenyl)acrylamide (5b) | BChE | 1.95 | Mixed | nih.gov |

| (E)-N-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)acrylamide (5q) | AChE | 11.51 | Mixed | nih.gov |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7) | AChE | 46.18 | Mixed | mdpi.com |

| 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate (7) | BChE | 32.46 | Mixed | mdpi.com |

| (E)-3-(2,4-dimethoxyphenyl)acrylic anhydride (B1165640) (2c) | AChE | Kᵢ = 8.30 | Mixed | nih.gov |

| (E)-3-(3-chlorophenyl)acrylic anhydride (2u) | AChE | Kᵢ = 8.23 | Mixed | nih.gov |

Inhibition of Polyphenol Oxidases (PPO) and Browning Mechanisms

Cinnamic acid and its derivatives are recognized inhibitors of polyphenol oxidase (PPO), the enzyme primarily responsible for enzymatic browning in fruits and vegetables. nih.gov This browning process negatively affects the quality and nutritional value of food products. The inhibitory action of these compounds makes them valuable as potential anti-browning agents. researchgate.net

The inhibitory effectiveness and mechanism depend on the specific structure of the cinnamic acid derivative and the environmental conditions, such as pH. nih.gov Research has shown that 4-carboxycinnamic acid has a stronger inhibitory effect on PPO than cinnamic acid, which in turn is more potent than methyl cinnamate. nih.gov Acidic conditions tend to enhance the inhibitory effects of these compounds. nih.gov

Kinetic studies have revealed different modes of inhibition. For instance, methyl cinnamate acts as a competitive inhibitor, while cinnamic acid and 4-carboxycinnamic acid exhibit mixed-type inhibition. nih.gov In another study, cinnamic acid was found to be a non-competitive inhibitor of both soluble and membrane-bound PPO from peaches. mdpi.comnih.gov In contrast, 2,4-dihydroxycinnamic acid displayed a mixed-type inhibition, while benzoic acid acted as a competitive inhibitor. nih.gov

The interaction involves the binding of the inhibitor to the active site of the PPO, which contains copper, thereby preventing the substrate from binding and being oxidized. mdpi.com Molecular docking studies suggest that the carboxyl group is crucial for the binding interaction. nih.gov

The table below details the inhibition kinetics of various cinnamic acid derivatives on PPO.

| Inhibitor | PPO Source | Inhibition Type | IC₅₀ (mmol/L) | Reference |

| Cinnamic acid | Peach | Non-competitive | - | mdpi.comnih.gov |

| 2,4-Dihydroxycinnamic acid | Mushroom | Mixed | 0.092 | nih.gov |

| Cinnamic acid | Mushroom | Mixed | - | nih.gov |

| 4-Carboxycinnamic acid | Mushroom | Mixed | - | nih.gov |

| Methyl cinnamate | Mushroom | Competitive | - | nih.gov |

Inhibition of Lipoxygenases (LOX) and Inflammatory Pathways

Cinnamic acid and its derivatives have demonstrated significant inhibitory effects on lipoxygenases (LOX), a family of enzymes involved in the biosynthesis of leukotrienes, which are potent mediators of inflammation. This inhibition is a key component of their anti-inflammatory properties. Research has shown that various substituted cinnamic acids can effectively inhibit soybean lipoxygenase, which is often used as a model for mammalian LOX. For instance, a series of novel substituted cinnamic acids exhibited interesting lipoxygenase inhibition with IC₅₀ values ranging from 7.4 to 100 µM. nih.gov One particular derivative, compound 3i , was identified as the most potent LOX inhibitor in this series, with an IC₅₀ of 7.4 µM. nih.gov Another study highlighted a derivative of phenoxyphenyl cinnamic acid and propranolol (B1214883) (compound 2b ) as a highly active LOX inhibitor with an IC₅₀ value of 6 µM. semanticscholar.org

The anti-inflammatory action of cinnamic acid derivatives extends beyond direct enzyme inhibition and involves the modulation of key inflammatory signaling pathways. These compounds have been shown to interfere with the production and signaling of pro-inflammatory cytokines. For example, cinnamic aldehyde, a derivative, has been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both critical enzymes in the inflammatory response. researchgate.net It also reduced the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E₂ (PGE₂) at the serum level in response to an inflammatory stimulus. researchgate.net Furthermore, cinnamic acid and its derivatives can suppress the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that governs the expression of many genes involved in inflammation. researchgate.netmdpi.com By inhibiting IκBα phosphorylation and subsequent NF-κB nuclear translocation, these compounds can effectively downregulate the inflammatory cascade. researchgate.net In studies on acute lung injury, a new symmetric cinnamic derivative, 6h , showed remarkable in vitro inhibitory activity against the pro-inflammatory cytokines IL-6 (85.9% inhibition) and TNF-α (65.7% inhibition). nih.gov

Inhibitory Activity of Cinnamic Acid Derivatives on Lipoxygenase (LOX)

| Compound | Source/Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 3i | Substituted Cinnamic Acid | 7.4 | nih.gov |

| Compound 2b | Phenoxyphenyl Cinnamic Acid + Propranolol | 6.0 | semanticscholar.org |

| Compound 1a | Cinnamic Acid + Propranolol | 66 | semanticscholar.org |

| General Range | Substituted Cinnamic Acids | 7.4 - 100 | nih.gov |

Inhibition of Beta-Glucuronidase (GUS) Activity

Certain derivatives of cinnamic acid have been identified as potent inhibitors of β-glucuronidase (GUS), an enzyme produced by gut microbiota. This enzyme is a therapeutic target as it can reactivate the toxic forms of certain drugs in the gastrointestinal tract, leading to toxicity. A study investigating the inhibitory effects of 17 natural cinnamic acid derivatives on Escherichia coli β-glucuronidase (EcGUS) found that several compounds displayed strong inhibitory activity. nih.gov

Seven of the tested derivatives showed more potent inhibition of EcGUS than the positive control, D-glucaric acid-1,4-lactone (IC₅₀ of 67.1 µM). nih.gov The most effective inhibitors included Caffeic acid ethyl ester (CAEE), acteoside, and isoacteoside, with IC₅₀ values demonstrating a significantly stronger effect. The inhibitory concentrations for these top-performing compounds ranged from 3.2 to 22.2 µM. nih.govtandfonline.comnih.gov This research highlights the potential of cinnamic acid-based compounds as inhibitors of gut microbial GUS, which could be beneficial in mitigating drug-induced gastrointestinal side effects. nih.gov

Inhibition of E. coli β-Glucuronidase (EcGUS) by Cinnamic Acid Derivatives

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| Acteoside | 3.2 | nih.gov |

| Acetylacteoside | 6.6 | nih.gov |

| Caffeic acid ethyl ester (CAEE) | 7.0 | nih.gov |

| Isoforsythiaside | 7.6 | nih.gov |

| Isoacteoside | 8.8 | nih.gov |

| Martynoside | 14.3 | nih.gov |

| Orsythoside H | 22.2 | nih.gov |

| D-glucaric acid-1,4-lactone (Control) | 67.1 | nih.gov |

Kinetic Analysis of Enzyme Inhibition (Competitive, Non-Competitive, Mixed-Type)

The mechanism by which cinnamic acid derivatives inhibit enzymes has been explored through kinetic analysis, revealing various modes of action. In the case of β-glucuronidase inhibition, kinetic studies showed that Caffeic acid ethyl ester (CAEE) acts as a competitive inhibitor. nih.govtandfonline.comnih.govresearchgate.net This indicates that CAEE binds to the active site of the enzyme, directly competing with the substrate.

The inhibitory actions of cinnamic acid derivatives are not limited to a single mechanism. Depending on the specific derivative and the target enzyme, the mode of inhibition can vary. For instance, studies on the inhibition of protein kinases by various cinnamic acid derivatives have identified a range of inhibition modes. These include ATP-competitive, bisubstrate-competitive, mixed-competitive, and non-competitive inhibition. nih.gov This versatility in inhibitory mechanisms underscores the broad potential of the cinnamic acid scaffold in designing enzyme inhibitors that can interact with their targets in different ways, either by binding to the active site or to an allosteric site. nih.gov

Molecular Docking and Computational Modeling of Ligand-Enzyme Interactions

Molecular docking and computational modeling have provided valuable insights into the interactions between cinnamic acid derivatives and their enzyme targets at a molecular level. For the inhibition of E. coli β-glucuronidase (EcGUS), docking simulations predicted that Caffeic acid ethyl ester (CAEE) binds to the active site of the enzyme. nih.govtandfonline.comnih.gov The model suggested that CAEE forms interactions with key amino acid residues, namely Asp163, Tyr468, and Glu504, which stabilizes its position within the active site and accounts for its competitive inhibitory action. nih.govtandfonline.comnih.gov